molecular formula C17H12FN5 B14395914 N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine CAS No. 87594-99-8

N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine

Cat. No.: B14395914
CAS No.: 87594-99-8
M. Wt: 305.31 g/mol
InChI Key: KMBUDZWMMPVZKA-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is a nitrogen-containing heterocyclic compound. It features a pyrazolo[3,4-b]pyrazine core, which is a fused ring system consisting of pyrazole and pyrazine rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot cascade and metal-free reaction can be employed to synthesize trisubstituted pyrazolo[3,4-b]pyrazines . This method involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine is unique due to its specific substitution pattern and the presence of a fluorophenyl group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

87594-99-8

Molecular Formula

C17H12FN5

Molecular Weight

305.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-phenylpyrazolo[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C17H12FN5/c18-12-6-8-13(9-7-12)21-16-11-19-17-15(22-16)10-20-23(17)14-4-2-1-3-5-14/h1-11H,(H,21,22)

InChI Key

KMBUDZWMMPVZKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NC4=CC=C(C=C4)F

Origin of Product

United States

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